Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-
Description
Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- is a substituted aromatic compound characterized by a 1,4-dimethoxybenzene core with a phenylmethylthio (-S-CH₂C₆H₅) group at the 2-position. The compound’s molecular formula is C₁₅H₁₆O₂S, with a molecular weight of 268.35 g/mol (calculated from substituents).
Key structural features include:
- 1,4-Dimethoxy groups: Electron-donating groups that enhance aromatic ring electron density, affecting electrophilic substitution patterns.
- Phenylmethylthio substituent: A bulky sulfur-containing group that may influence steric hindrance and redox reactivity.
Properties
CAS No. |
648956-79-0 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C15H16O2S/c1-16-13-8-9-14(17-2)15(10-13)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
IKMBMULMVHBESP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- typically involves the reaction of 1,4-dimethoxybenzene with a phenylmethylthiol derivative under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylmethylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the methoxy or phenylmethylthio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced aromatic compounds.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Applications in Organic Synthesis
Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- serves as an important intermediate in the synthesis of various organic compounds. Its reactivity is attributed to the functional groups present, allowing it to participate in several key reactions:
- Nucleophilic Substitution Reactions : The thioether group can undergo nucleophilic attack, facilitating the introduction of various substituents.
- Electrophilic Aromatic Substitution : The methoxy groups enhance the electron density on the benzene ring, making it more susceptible to electrophilic attack.
- Formation of Complex Molecules : This compound can be utilized to synthesize more complex molecules through coupling reactions or as a building block in multi-step synthesis pathways.
Further research is essential to elucidate the specific biological properties of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-. Investigating its interactions with biological systems could reveal new therapeutic applications or lead to the development of novel drug candidates. Additionally, exploring its use in materials science or as a precursor for functionalized polymers may expand its utility beyond traditional organic synthesis.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenylmethylthio groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- , enabling comparative analysis of their properties and applications:
Benzene, 1,4-Dimethoxy-2-(Methylthio)-5-(2-Nitroethenyl)- (CAS 61638-06-0)
- Molecular Formula: C₁₁H₁₃NO₄S
- Molecular Weight : 255.29 g/mol
- Key Differences :
- Replaces the phenylmethylthio group with a smaller methylthio (-S-CH₃) group.
- Incorporates a 2-nitroethenyl group at the 5-position, introducing strong electron-withdrawing effects.
- Applications : Nitroethenyl derivatives are often intermediates in the synthesis of pharmaceuticals or agrochemicals due to their reactivity in Michael addition or cycloaddition reactions .
Benzene, 1,4-Dimethoxy-2-(Ethylthio)-4-(2-Nitroethenyl)- (CAS 681160-70-3)
- Molecular Formula: C₁₂H₁₅NO₄S
- Molecular Weight : 269.32 g/mol
- Key Differences :
- Features an ethylthio (-S-CH₂CH₃) group, offering intermediate steric bulk between methylthio and phenylmethylthio.
- Retains the 2-nitroethenyl substituent, suggesting similar reactivity to the methylthio analog.
- Synthesis : Likely prepared via nucleophilic aromatic substitution using ethyl mercaptan and a nitroethenyl precursor .
Benzene, 1,4-Dimethoxy-2-(2-Nitro-1-Propenyl)- (CAS 18790-57-3)
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- Key Differences: Replaces the thioether group with a 2-nitropropenyl chain, eliminating sulfur but introducing a conjugated nitroalkene.
- Reactivity : The nitropropenyl group is prone to nucleophilic attack, making it useful in heterocycle synthesis .
Benzene, 1,4-Dimethoxy-2-[[(3-Methoxyphenyl)Methyl]Thio]-5-(2-Nitroethenyl)- (CAS 648957-38-4)
- Molecular Formula: C₁₈H₁₉NO₅S
- Molecular Weight : 361.41 g/mol
- Key Differences :
- Adds a 3-methoxyphenylmethylthio group, increasing steric bulk and electron density compared to the target compound.
- Includes a 5-(2-nitroethenyl) substituent, enhancing electrophilic character.
- Physical Properties : Higher density (1.27 g/cm³) and boiling point (533.6°C) due to increased molecular weight and nitro group presence .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₆O₂S | 268.35 | 2-(Phenylmethylthio), 1,4-dimethoxy | N/A | N/A |
| 1,4-Dimethoxy-2-(Methylthio)-5-nitroethenyl | C₁₁H₁₃NO₄S | 255.29 | 2-Methylthio, 5-nitroethenyl | N/A | N/A |
| 1,4-Dimethoxy-2-(Ethylthio)-4-nitroethenyl | C₁₂H₁₅NO₄S | 269.32 | 2-Ethylthio, 4-nitroethenyl | N/A | N/A |
| 1,4-Dimethoxy-2-(2-Nitropropenyl) | C₁₁H₁₃NO₄ | 223.23 | 2-Nitropropenyl | N/A | N/A |
| 1,4-Dimethoxy-2-[(3-Methoxybenzyl)thio]-5-nitroethenyl | C₁₈H₁₉NO₅S | 361.41 | 2-(3-Methoxybenzylthio), 5-nitroethenyl | 1.27 | 533.6 |
Biological Activity
Antimicrobial Activity
The presence of thioether and methoxy groups in the compound's structure indicates potential antimicrobial properties. Thioether-containing compounds have demonstrated antimicrobial activity against various pathogens. However, concrete data on the specific antimicrobial efficacy of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- is not available, necessitating further research.
Antioxidant Potential
The methoxy groups present in the compound suggest possible antioxidant activity. Methoxy-substituted aromatic compounds often exhibit free radical scavenging properties. While specific studies on this compound are lacking, structurally similar compounds have shown antioxidant effects .
Potential Anticancer Properties
Some thioether-containing compounds have exhibited anticancer activities. The unique structure of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- warrants investigation into its potential anticancer properties . However, no specific studies have been conducted on this compound's anticancer activity.
Structure-Activity Relationship
The biological activity of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- is likely influenced by its structural components:
- Thioether group: May contribute to antimicrobial and potential anticancer activities.
- Methoxy groups: Could enhance antioxidant properties and influence cell membrane interactions.
- Benzene ring: Provides a scaffold for various biological interactions.
Research Gaps and Future Directions
Current literature lacks specific studies on the biological activity of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-. Future research should focus on:
- In vitro antimicrobial assays: To determine its efficacy against various pathogens.
- Antioxidant capacity tests: To evaluate its free radical scavenging ability.
- Cytotoxicity studies: To assess potential anticancer properties and overall cellular effects.
- Structure-activity relationship studies: To understand how structural modifications affect its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
